4-Phenylisoxazol-5-amine
Overview
Description
4-Phenylisoxazol-5-amine is a heterocyclic organic compound . It has the empirical formula C9H8N2O and a molecular weight of 160.17 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of isoxazoles, including 4-Phenylisoxazol-5-amine, has been an interesting field of study for decades . Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Molecular Structure Analysis
The molecular structure of 4-Phenylisoxazol-5-amine can be represented by the SMILES stringNc1oncc1-c2ccccc2
. Physical And Chemical Properties Analysis
4-Phenylisoxazol-5-amine is a solid . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.Scientific Research Applications
Chemical Reactions and Synthesis
Synthesis of Substituted Ammonium Salts
3-Phenylisoxazol-5-one reacts with Schiff's bases to produce substituted ammonium 4-[α-(5-hydroxy-3-phenylisoxazol-4-yl)benzyl]3-phenylisoxazol-5-olates. These salts are derived from the basic components of Schiff's bases and can be obtained through the action of amines on 4-arylmethylene-3-phenylisoxazol-5-ones (Knowles & Lawson, 1973).
Formation of Enaminoderivatives
Regioisomeric 4-isoxazolines, formed by 1,3-dipolar cycloaddition of C-benzoyl-N-phenylnitrone to electron-deficient alkynes, react under specific conditions to yield enaminoderivatives via a novel rearrangement process (Liguori et al., 1988).
Base-Induced Decomposition Studies
The kinetics of base-induced decomposition of 4- and 5-phenylisoxazole and their derivatives have been studied. The reaction mechanism involves a concerted abstraction of the proton in position 3 and scission of the N–O bond. 4-Phenylisoxazole has been synthesized through simpler methods compared to previous laborious ones (Munno, Bertini & Lucchesini, 1977).
Polymer Modification and Material Science
- Modification of Hydrogels: Radiation-induced poly vinyl alcohol/acrylic acid hydrogels have been modified using various amine compounds including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one. These modifications enhance the swelling degree of the polymers and increase their thermal stability, suggesting potential medical applications (Aly & El-Mohdy, 2015).
Catalytic Processes
- Catalysis in Organic Synthesis: Intramolecular addition of O–H and N–H bonds across carbon–carbon triple bonds, forming 5- or 6-membered rings with exocyclic groups, is catalyzed by copper complexes. This process is key in synthesizing compounds with potential pharmaceutical applications (Pouy et al., 2012).
Biological Activities and Drug Design
- Anticancer and Antitubercular Activities: Novel 5-phenyl-substituted 1,3,4-thiadiazole-2-amines, derived from isocyanates and acid hydrazides, have shown significant in vitro antitumor and antitubercular activities. This highlights their potential as therapeutic agents (Sekhar et al., 2019).
Safety And Hazards
Future Directions
Isoxazoles, including 4-Phenylisoxazol-5-amine, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Many isoxazoles possess different types of biological activity, making them the subject of research in medicinal chemistry . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .
properties
IUPAC Name |
4-phenyl-1,2-oxazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-9-8(6-11-12-9)7-4-2-1-3-5-7/h1-6H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTKSZSXETZARM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(ON=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372736 | |
Record name | 4-phenylisoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylisoxazol-5-amine | |
CAS RN |
4320-83-6 | |
Record name | 4-phenylisoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenyl-1,2-oxazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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